molecular formula C28H30Br4N2O5 B571323 EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) CAS No. 123333-96-0

EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT)

Cat. No.: B571323
CAS No.: 123333-96-0
M. Wt: 794.173
InChI Key: QYEPEHZROXEALU-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various brominated and reduced derivatives of EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT), which have different applications in scientific research and industry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) include other xanthene dyes such as fluorescein, rhodamine, and erythrosine .

Uniqueness

What sets EOSIN Y, BIS(TETRAMETHYLAMMONIUM SALT) apart from these similar compounds is its unique combination of bromine atoms and tetramethylammonium groups, which confer specific photophysical and chemical properties. These properties make it particularly useful in applications requiring high sensitivity and specificity .

Properties

CAS No.

123333-96-0

Molecular Formula

C28H30Br4N2O5

Molecular Weight

794.173

IUPAC Name

2/',4/',5/',7/'-tetrabromo-3-oxospiro[2-benzofuran-1,9/'-xanthene]-3/',6/'-diolate;tetramethylazanium

InChI

InChI=1S/C20H8Br4O5.2C4H12N/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;2*1-5(2,3)4/h1-6,25-26H;2*1-4H3/q;2*+1/p-2

InChI Key

QYEPEHZROXEALU-UHFFFAOYSA-L

SMILES

C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)[O-])Br)Br)[O-])Br

Origin of Product

United States

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